molecular formula C11H11ClN4O2S B12150674 Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate

Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate

Cat. No.: B12150674
M. Wt: 298.75 g/mol
InChI Key: FTHJLHDNDHFVDE-UHFFFAOYSA-N
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Description

Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.

    Thioester Formation: The final step involves the formation of the thioester linkage by reacting the triazole derivative with methyl bromoacetate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The aromatic chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections or as an anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with biological targets such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions. The amino group can form hydrogen bonds with target molecules, further stabilizing the interaction.

Comparison with Similar Compounds

  • Methyl 2-[4-amino-5-(4-bromophenyl)-1,2,4-triazol-3-ylthio]acetate
  • Methyl 2-[4-amino-5-(4-fluorophenyl)-1,2,4-triazol-3-ylthio]acetate
  • Methyl 2-[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-ylthio]acetate

Comparison:

  • Uniqueness: The presence of the chlorophenyl group in Methyl 2-[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-ylthio]acetate distinguishes it from its analogs with different halogen substitutions. This can affect its reactivity and binding properties.
  • Reactivity: The different halogen atoms (chlorine, bromine, fluorine) can influence the compound’s reactivity in substitution reactions.
  • Binding Affinity: The size and electronegativity of the halogen atoms can impact the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C11H11ClN4O2S

Molecular Weight

298.75 g/mol

IUPAC Name

methyl 2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C11H11ClN4O2S/c1-18-9(17)6-19-11-15-14-10(16(11)13)7-2-4-8(12)5-3-7/h2-5H,6,13H2,1H3

InChI Key

FTHJLHDNDHFVDE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)Cl

Origin of Product

United States

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